molecular formula C18H15N3O6 B387601 1,3-Dimethyl-5-[[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione

1,3-Dimethyl-5-[[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione

Cat. No.: B387601
M. Wt: 369.3g/mol
InChI Key: SVXQRAZBQXGDJJ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-[[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound that belongs to the class of heterocyclic compounds It features a diazinane ring fused with a furan ring and substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-[[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method involves the condensation of 3-methyl-4-nitrophenylfuran-2-carbaldehyde with 1,3-dimethylbarbituric acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-[[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted furan compounds .

Scientific Research Applications

1,3-Dimethyl-5-[[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-[[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to its anti-inflammatory effects. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C18H15N3O6

Molecular Weight

369.3g/mol

IUPAC Name

1,3-dimethyl-5-[[5-(3-methyl-4-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C18H15N3O6/c1-10-8-11(4-6-14(10)21(25)26)15-7-5-12(27-15)9-13-16(22)19(2)18(24)20(3)17(13)23/h4-9H,1-3H3

InChI Key

SVXQRAZBQXGDJJ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=O)N(C3=O)C)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(O2)C=C3C(=O)N(C(=O)N(C3=O)C)C)[N+](=O)[O-]

Origin of Product

United States

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